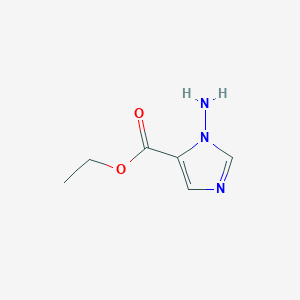

ethyl 1-amino-1H-imidazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-aminoimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-3-8-4-9(5)7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERIOFHGELUHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676618 | |

| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-84-2 | |

| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Amino-1H-imidazole-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for ethyl 1-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a robust and scientifically grounded two-step synthetic strategy. The synthesis begins with the construction of the imidazole core to yield ethyl 1H-imidazole-5-carboxylate, followed by a direct electrophilic N-amination of the imidazole ring. This guide offers detailed experimental protocols, mechanistic insights, and visual aids to facilitate the successful synthesis of the target molecule.

Introduction and Strategic Overview

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The introduction of an amino group at the N-1 position of the imidazole ring can significantly modulate the compound's physicochemical properties, including its hydrogen bonding capacity, basicity, and metabolic stability. This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of purine analogues and other bioactive scaffolds.

Given the lack of a single, established procedure for the synthesis of this specific molecule, this guide proposes a logical and feasible two-step approach:

-

Step 1: Synthesis of the Imidazole Core. The initial phase focuses on the construction of the imidazole ring to produce ethyl 1H-imidazole-5-carboxylate. This intermediate can be synthesized through a well-established cycloaddition reaction.

-

Step 2: N-Amination of the Imidazole Ring. The second phase involves the direct amination of the N-1 position of the pre-formed imidazole ring using an electrophilic aminating agent.

This strategy allows for a convergent and modular approach to the target molecule, leveraging established and reliable chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound is depicted in the following scheme:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of substituted imidazole-4-carboxylates via cycloaddition of ethyl isocyanoacetate with imidoyl chlorides.[1]

3.1.1. Materials and Reagents

| Reagent/Material | Formula | M.W. | Supplier |

| Appropriate Imidoyl Chloride | R-C(Cl)=N-R' | - | Varies |

| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | Sigma-Aldrich |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexanes | - | - | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |

| Brine | NaCl (aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR |

3.1.2. Protocol

-

To a stirred solution of ethyl isocyanoacetate (1.0 eq) and DBU (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of the appropriate imidoyl chloride (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1H-imidazole-5-carboxylate.

3.1.3. Mechanistic Rationale

The formation of the imidazole ring proceeds through a cycloaddition pathway.[1]

Figure 2: Mechanism of imidazole-5-carboxylate synthesis.

The reaction is initiated by the deprotonation of ethyl isocyanoacetate by DBU to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and elimination of a chloride ion, followed by tautomerization, leads to the aromatic imidazole ring.[1]

Step 2: N-Amination of Ethyl 1H-imidazole-5-carboxylate

This protocol is based on established methods for the N-amination of heterocyclic compounds using hydroxylamine-O-sulfonic acid (HOSA).[2][3]

3.2.1. Materials and Reagents

| Reagent/Material | Formula | M.W. | Supplier |

| Ethyl 1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | Prepared in Step 1 |

| Hydroxylamine-O-sulfonic acid (HOSA) | H₃NO₄S | 113.09 | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | Sigma-Aldrich |

| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - |

3.2.2. Protocol

-

Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF.

-

Add powdered potassium hydroxide (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding potassium salt.

-

In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF.

-

Add the HOSA solution dropwise to the imidazole salt solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

3.2.3. Mechanistic Rationale and Regioselectivity

The N-amination of imidazoles with HOSA is an electrophilic amination reaction.[2][3]

Figure 3: Mechanism of N-amination with HOSA.

The imidazole nitrogen is first deprotonated by a base to enhance its nucleophilicity. The resulting imidazolate anion then acts as a nucleophile, attacking the electrophilic nitrogen atom of HOSA. The reaction concludes with the departure of the sulfate leaving group to yield the N-aminated product.[2]

Regioselectivity: The N-amination of ethyl 1H-imidazole-5-carboxylate can potentially occur at either N-1 or N-3. The electronic and steric environment of the imidazole ring will influence the regioselectivity. The electron-withdrawing nature of the ester at C-5 will decrease the nucleophilicity of the adjacent N-1, potentially favoring amination at N-3. However, steric hindrance at N-3 might favor amination at N-1. Careful characterization of the product mixture is essential to determine the regiochemical outcome. Separation of isomers may be necessary.

Data and Characterization

4.1. Expected Yields and Physical Properties

| Step | Product | Expected Yield (%) | Physical State |

| 1 | Ethyl 1H-imidazole-5-carboxylate | 60-75 | Solid |

| 2 | This compound | 40-60 | Solid |

4.2. Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the C2-H of the imidazole ring, a singlet for the C4-H, and a broad singlet for the NH₂ protons.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the three carbons of the imidazole ring.

-

IR Spectroscopy: Key infrared absorption bands are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching of the imidazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₉N₃O₂; M.W. = 155.16).

Safety and Handling

-

Imidoyl Chlorides: These compounds are often moisture-sensitive and can be lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Ethyl Isocyanoacetate: This reagent is toxic and has an unpleasant odor. Use only in a well-ventilated fume hood.

-

DBU: This is a strong, non-nucleophilic base. It is corrosive and should be handled with care.

-

Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and a strong aminating agent. It can be explosive under certain conditions. Handle with appropriate shielding and PPE.

-

Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide presents a well-reasoned and experimentally supported synthetic strategy for obtaining this compound. By combining a robust method for imidazole core synthesis with a reliable N-amination protocol, researchers can access this valuable building block for further synthetic endeavors in drug discovery and materials science. The provided protocols, mechanistic insights, and safety considerations are intended to serve as a comprehensive resource for the successful execution of this synthesis.

References

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chaban, M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6243. [Link]

-

Li, J., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

-

TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal. [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

-

MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate. Retrieved from [Link]

-

Hynes, J., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368-1371. [Link]

-

ResearchGate. (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Retrieved from [Link]

-

Wallace, R. G. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

-

Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

-

Zhang, W., et al. (2020). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 10(1), 1-11. [Link]

-

Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Retrieved from [Link]

Sources

- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

ethyl 1-amino-1H-imidazole-5-carboxylate properties

An In-Depth Technical Guide to Ethyl 1-Amino-1H-imidazole-5-carboxylate: Properties, Synthesis, and Applications

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among its many derivatives, aminoimidazole carboxylates serve as critical building blocks for synthesizing more complex molecules, including purine analogs and novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, a specific yet lesser-studied isomer within this important chemical class. Recognizing the scarcity of specific data for this compound, this document contextualizes its predicted properties and reactivity by drawing comparisons with its more thoroughly characterized isomers. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications in drug discovery, offering researchers and drug development professionals a foundational understanding of this versatile scaffold.

Introduction: The Aminoimidazole Carboxylate Scaffold

Aminoimidazole derivatives are of significant interest due to their role as precursors in the biosynthesis of purines and their utility as versatile synthetic intermediates.[1] The presence of an amino group, a carboxylic ester, and the imidazole ring provides multiple points for chemical modification, enabling the construction of diverse molecular libraries. The specific placement of the amino group on the imidazole ring—at the N-1, C-2, C-4, or C-5 position—profoundly influences the molecule's electronic properties, reactivity, and biological activity. While 2-amino and 5-amino isomers are common in commercial libraries and literature, the 1-amino variant represents a unique chemical space for exploration.

Nomenclature and Isomerism

The precise arrangement of substituents on the imidazole ring is critical. The diagram below illustrates the constitutional isomerism among four primary amino-substituted ethyl imidazole carboxylates, highlighting the unique structure of the title compound, this compound.

Caption: Structural differences among key amino-imidazole-carboxylate isomers.

Physicochemical Properties

Direct experimental data for this compound is not widely available. However, we can infer its properties from computational models and by comparing them to its well-documented isomers. The following table summarizes computed data for related compounds, providing a valuable reference for researchers.

| Property | Ethyl 2-amino-1H-imidazole-5-carboxylate[2] | Ethyl 4-amino-1H-imidazole-5-carboxylate[3] | Ethyl 1-methyl-1H-imidazole-5-carboxylate[4] |

| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol | 154.17 g/mol |

| IUPAC Name | ethyl 2-amino-1H-imidazole-5-carboxylate | ethyl 4-amino-1H-imidazole-5-carboxylate | ethyl 1-methyl-1H-imidazole-5-carboxylate |

| CAS Number | 149520-94-5 | 21190-16-9 | 66787-70-0 |

| Physical Form | Solid (predicted) | Solid (predicted) | Not specified |

| XLogP3 | 0.3 | -0.4 | 0.6 |

Data for the title compound, this compound, is predicted to be similar to its isomers, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .

Synthesis and Reactivity

The synthesis of the imidazole core can be achieved through various strategies, often involving the cyclization of acyclic precursors.

General Synthetic Strategies

The construction of substituted imidazoles is a well-established field. Key approaches include:

-

Cycloaddition Reactions: A powerful method involves the reaction between isocyanoacetates and imidoyl chlorides, which builds the imidazole ring in a single key step.[5] This approach offers great flexibility in introducing substituents at various positions.

-

Formamidine Cyclization: N-substituted formamidines derived from diaminomaleonitrile (DAMN) or similar precursors can be cyclized under basic conditions to yield 5-aminoimidazole derivatives.[6][7]

-

Denitrogenative Transformation: Functionalized 1H-imidazoles can be synthesized from 5-amino-1,2,3-triazoles, offering an alternative pathway to highly substituted products.[8]

Proposed Synthesis of this compound

A plausible route to the title compound would involve the N-amination of a pre-formed imidazole ring. This could start with the readily available ethyl 1H-imidazole-5-carboxylate.

Caption: Proposed synthetic workflow for N1-amination of an imidazole ester.

Experimental Protocol: Synthesis of a 1,5-Disubstituted Imidazole Ester

The following protocol, adapted from established literature, describes the synthesis of a related 1,5-diaryl-1H-imidazole-4-carboxylate, demonstrating the robust nature of imidazole synthesis via cycloaddition.[5] This method provides a validated framework that could be adapted for other substitution patterns.

Objective: To synthesize an ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediate.

Materials:

-

Substituted N-aryl benzimidoyl chloride (1.0 eq)

-

Ethyl isocyanoacetate (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

-

Anhydrous acetonitrile (ACN)

Procedure:

-

To a solution of the N-aryl benzimidoyl chloride in anhydrous ACN, add ethyl isocyanoacetate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add DBU to the mixture. The addition of the base is crucial as it facilitates the formation of the reactive anion from ethyl isocyanoacetate.[5]

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue using column chromatography on silica gel to yield the desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

-

N1-Amino Group: This group is nucleophilic and can undergo reactions typical of substituted hydrazines, such as acylation, alkylation, and condensation with carbonyls to form hydrazones.

-

Imidazole Ring: The ring itself can participate in electrophilic aromatic substitution, though the positions are directed by the existing substituents. It can also be N-alkylated at the N-3 position.

-

Ethyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo aminolysis to form amides or be reduced to the primary alcohol.[9]

Applications in Drug Discovery and Development

The aminoimidazole carboxylate core is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities.

-

Anticancer Agents: Certain N-1 substituted 5-amino-imidazole-4-carboxylates have shown significant antiproliferative potential against various human cancer cell lines, inducing apoptosis and inhibiting cell migration.[10] For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was identified as a potent lead compound against HeLa and HT-29 cells.[10]

-

Enzyme Inhibitors: The imidazole scaffold is a key component of inhibitors for various enzymes. The structural similarity to purines allows these molecules to act as mimetics and interfere with biological pathways involving nucleotides.

-

Synthetic Intermediates: These compounds are crucial intermediates for synthesizing more complex heterocyclic systems. For example, 5-amino-1H-imidazole-4-carboxamide is a key starting material for the anticancer drugs Temozolomide and Dacarbazine.[1]

Caption: The central role of the aminoimidazole carboxylate core as a versatile building block.

Spectral Characterization

While specific spectra for this compound are not published, its expected spectral features can be predicted based on data from analogous structures.[11][12]

-

¹H NMR: The spectrum would be expected to show a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm, corresponding to the methyl and methylene protons of the ethyl ester group, respectively. Two distinct singlets in the aromatic region (7.5-8.0 ppm) would represent the C-2 and C-4 protons of the imidazole ring. A broad, exchangeable singlet for the NH₂ protons would also be present.

-

¹³C NMR: Characteristic signals would include those for the ester carbonyl (160-165 ppm), the imidazole ring carbons (115-140 ppm), the ethyl group's methylene (approx. 60 ppm), and methyl carbons (approx. 14 ppm).

-

IR Spectroscopy: Key absorption bands would be observed for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretching from the imidazole ring (1450-1600 cm⁻¹).[11]

Safety, Handling, and Storage

Hazard Identification: Based on data for related imidazole derivatives, this compound should be handled as a potential irritant. GHS classifications for similar compounds include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][13] Some amino-substituted heterocycles may also be harmful if swallowed (H302).

Safe Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

For long-term stability, particularly to prevent hydrolysis of the ester or degradation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

Conclusion and Future Outlook

This compound and its isomers represent a class of compounds with significant, yet not fully realized, potential in medicinal chemistry and materials science. While data on the 1-amino isomer is sparse, its unique electronic and structural features make it an attractive target for synthetic exploration. Future research should focus on developing efficient and scalable synthetic routes to this specific isomer and evaluating its biological activity in comparison to its more established counterparts. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon, potentially unlocking new therapeutic agents and functional materials derived from this versatile heterocyclic core.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Available at: [Link]

-

PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link]

-

PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Available at: [Link]

- Google Patents. (n.d.). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

-

American Elements. (n.d.). Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Will ethyl 2-amino-1H-imidazole-5-carboxylate undergo ester aminolysis with the primary amines of bPEI efficiently in methanol?. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]

-

National Institutes of Health. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

-

Acros Pharmatech. (n.d.). Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

ethyl 1-amino-1H-imidazole-5-carboxylate CAS number 1179361-84-2

An In-depth Technical Guide to Ethyl 1-amino-1H-imidazole-5-carboxylate (CAS: 1179361-84-2)

Abstract

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The imidazole core is a ubiquitous motif in biologically active molecules, and the presence of both an N-amino group and an ethyl ester provides versatile handles for synthetic elaboration.[1][2] This guide serves as a technical resource for researchers, providing a detailed overview of the compound's properties, a plausible and robust synthetic route with detailed protocols, and an exploration of its potential applications as a key building block in the development of novel therapeutic agents. As a member of the N-amino imidazole class, this molecule offers unique structural and electronic properties for creating diverse chemical libraries aimed at various biological targets.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a five-membered diazole heterocycle that serves as a fundamental structural component in numerous natural products and synthetic pharmaceuticals.[1][3] It is present in the essential amino acid histidine, the neurotransmitter histamine, and forms the core of purines in nucleic acids.[1] In medicinal chemistry, the imidazole scaffold is prized for its electronic characteristics, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites.[2] This versatility has led to the development of a wide range of drugs, including antifungal agents (e.g., clotrimazole), antihypertensives, and anticancer therapeutics like dacarbazine.[1][4]

The subject of this guide, this compound, belongs to the N-amino imidazole subclass. The introduction of an amino group directly onto a ring nitrogen atom introduces a unique vector for chemical modification, distinct from substitutions on the carbon backbone. This feature makes it a highly valuable, yet synthetically challenging, building block for generating novel molecular architectures. Its potential utility is underscored by the established biological activities of related amino-imidazole carboxylates, which have demonstrated significant anticancer properties.[5] This document provides the core knowledge base required for its synthesis, characterization, and strategic deployment in research programs.

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are established through a combination of its physical properties and spectroscopic analysis. Commercial suppliers typically provide the compound with a purity of 97% or higher.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1179361-84-2 | [6][7][8] |

| Molecular Formula | C₆H₉N₃O₂ | [6][9][10] |

| Molecular Weight | 155.15 g/mol | [6][9][10] |

| IUPAC Name | This compound | [10] |

| Typical Purity | ≥97% | [6] |

| Appearance | White to off-white solid | Inferred from typical synthesis |

Spectroscopic Characterization

While a definitive, peer-reviewed spectral analysis for this specific compound is not widely published, data can be obtained from commercial suppliers or generated upon synthesis.[6][11] The expected spectroscopic signatures are as follows:

-

¹H NMR: Protons on the ethyl group would appear as a triplet (CH₃) and a quartet (CH₂). The two imidazole ring protons would appear as distinct singlets in the aromatic region. The N-amino protons would likely present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three unique carbons of the imidazole ring.[11]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 156.07, corresponding to the formula C₆H₁₀N₃O₂⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, C=O stretching from the ester, and C=N/C=C stretching characteristic of the imidazole ring.

Synthesis and Purification: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of CAS 1179361-84-2 is scarce, a robust and logical pathway can be constructed based on well-established principles of imidazole synthesis. The following multi-step procedure is proposed, utilizing common starting materials and reliable transformations.

Causality Behind Experimental Choices: The strategy hinges on the cyclization of a versatile hydrazone intermediate.

-

Boc Protection: The synthesis begins with tert-butyl carbazate (Boc-hydrazine). The Boc (tert-butoxycarbonyl) group is an ideal protecting group for the terminal nitrogen. It is stable under the basic or neutral conditions required for the subsequent cyclization step but can be removed cleanly under acidic conditions without affecting the ester group.[12]

-

Hydrazone Formation: Reaction with ethyl glyoxylate forms the key hydrazone intermediate. This step creates the N-N-C backbone that will become part of the final N-amino imidazole ring.

-

Van Leusen Cyclization: The cyclization with TosMIC (Tosylmethyl isocyanide) is a classic and highly effective method for constructing the imidazole ring from an imine (or in this case, a hydrazone).[13] TosMIC provides the C4-C5 fragment of the ring, and the reaction proceeds via cycloaddition followed by elimination of toluenesulfinic acid to yield the aromatic imidazole core.

-

Acidic Deprotection: The final step involves the removal of the Boc group using trifluoroacetic acid (TFA), a standard reagent for this transformation, to liberate the free N-amino group and yield the target compound.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Protocol 3.1: Synthesis of tert-butyl 2-(2-(ethoxycarbonyl)methylene)hydrazine-1-carboxylate (Intermediate A)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (13.2 g, 100 mmol).

-

Dissolve the solid in 100 mL of absolute ethanol.

-

Add a 50% aqueous solution of ethyl glyoxylate (20.4 g, 100 mmol) dropwise to the stirred solution over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

-

Add 100 mL of ethyl acetate and 100 mL of water to the flask. Transfer the mixture to a separatory funnel.

-

Separate the layers, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone intermediate, which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-5-carboxylate (Intermediate B)

-

In a 500 mL round-bottom flask, dissolve the crude hydrazone intermediate (from Step 3.1, ~100 mmol) and Tosylmethyl isocyanide (TosMIC) (19.5 g, 100 mmol) in 200 mL of methanol.

-

Add anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution in portions.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue using silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the protected imidazole product.

Protocol 3.3: Synthesis of this compound (Final Product)

-

Dissolve the purified protected imidazole (Intermediate B, from Step 3.2) in 100 mL of dichloromethane (DCM) in a 250 mL flask.

-

Cool the flask in an ice bath.

-

Slowly add 50 mL of trifluoroacetic acid (TFA) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in 100 mL of water and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

-

Extract the aqueous solution three times with 75 mL portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[14]

Caption: General experimental workflow for synthesis, purification, and analysis.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile starting platform for generating libraries of more complex molecules. The strategic value lies in the orthogonal reactivity of its functional groups.

-

Ester Moiety: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reacted with hydrazine to form a carbohydrazide, another key functional group for further elaboration.[13][15]

-

N-Amino Group: The primary amino group on the N1 position is a powerful nucleophile. It can be acylated, sulfonylated, or reacted with aldehydes and ketones to form hydrazones. These reactions allow for the introduction of a wide array of substituents, profoundly impacting the molecule's steric and electronic properties.

-

Imidazole Ring: The ring itself can participate in further reactions, although it is generally stable.

This multi-functional nature makes the compound an excellent scaffold for Structure-Activity Relationship (SAR) studies. By systematically modifying each position, researchers can fine-tune the molecule's properties to optimize binding to a biological target, improve pharmacokinetic profiles, and reduce toxicity. Given that related amino-imidazole derivatives show potent anticancer activity, likely through apoptosis induction, this scaffold is a prime candidate for developing new oncology agents.[4][5]

Caption: Derivatization potential for drug discovery applications.

Safety and Handling

This compound is a research chemical, and its toxicological properties have not been exhaustively investigated. Therefore, it must be handled with appropriate caution in a laboratory setting.

-

General Precautions: Use in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[17]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This compound (CAS: 1179361-84-2) is a strategically important heterocyclic building block with high potential for application in drug discovery and medicinal chemistry. Its unique combination of an N-amino group, an ester, and a biologically relevant imidazole core offers multiple points for synthetic diversification. This guide provides a comprehensive technical overview, including a plausible, detailed synthetic protocol and a discussion of its potential applications. By leveraging this knowledge, researchers can effectively synthesize, characterize, and utilize this compound as a scaffold to develop novel and potent therapeutic candidates for a range of diseases.

References

-

AccelaChem. 1179361-84-2, this compound. [Link]

-

Li, K. Y., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 986-989. [Link]

-

Alachem Co., Ltd. 1179361-84-2 | this compound. [Link]

-

PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. [Link]

-

Tursunova, D. S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

-

Wikipedia. Imidazole. [Link]

-

Al-Blewi, F. F., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 27(11), 3508. [Link]

-

Mlostoń, G., et al. (2003). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta, 86(8), 2862-2872. [Link]

-

Al-Mattar, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 759. [Link]

-

IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

-

Shaik, F. P., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211. [Link]

-

Patel, M. R., et al. (2013). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide. Der Pharma Chemica, 5(2), 162-169. [Link]

-

Ragnarsson, U., et al. (1971). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 51, 11. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1179361-84-2 | this compound - Moldb [moldb.com]

- 7. 1179361-84-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. This compound | 1179361-84-2 [chemicalbook.com]

- 9. 1179361-84-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 1179361-84-2 CAS Manufactory [m.chemicalbook.com]

- 11. This compound(1179361-84-2) 13C NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Formation of Ethyl 1-amino-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the proposed mechanism for the formation of ethyl 1-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole core is a key pharmacophore in numerous therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex bioactive molecules.[1] This document will delve into the plausible synthetic pathway, the underlying reaction mechanism, and a detailed experimental protocol. Visual aids in the form of diagrams created using Graphviz are provided to enhance the understanding of the chemical transformations.

Introduction: The Significance of 1-Aminoimidazole Derivatives

Imidazole-containing compounds are ubiquitous in nature and medicine, exhibiting a wide range of biological activities. The introduction of an amino group at the N-1 position of the imidazole ring can significantly modulate the molecule's electronic properties and its ability to interact with biological targets. This compound serves as a versatile intermediate for the synthesis of various substituted imidazoles, which have shown promise as anticancer agents.[1] Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel imidazole-based therapeutics.

Proposed Synthetic Pathway and Mechanism of Formation

The proposed mechanism can be dissected into the following key stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine moiety of aminoguanidine on one of the carbonyl carbons of diethyl 2-chloro-3-oxosuccinate.

-

Condensation and Imine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The amino group of the guanidine moiety then attacks the second carbonyl carbon, leading to the formation of a five-membered ring.

-

Elimination and Aromatization: The final step involves the elimination of the chlorine atom and a molecule of water to yield the aromatic imidazole ring.

Below is a Graphviz diagram illustrating this proposed mechanistic pathway.

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on the proposed reaction pathway. This protocol is a composite of standard procedures for similar heterocyclic syntheses and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| Aminoguanidine hydrochloride | 1937-19-5 | ≥98% | Sigma-Aldrich |

| Diethyl 2-chloro-3-oxosuccinate | 6825-55-4 | ≥95% | Sigma-Aldrich |

| Sodium ethoxide | 141-52-6 | ≥96% | Sigma-Aldrich |

| Ethanol, absolute | 64-17-5 | ≥99.5% | Fisher Scientific |

| Diethyl ether, anhydrous | 60-29-7 | ≥99% | VWR Chemicals |

| Saturated sodium bicarbonate solution | N/A | N/A | Lab-prepared |

| Anhydrous magnesium sulfate | 7487-88-9 | N/A | Acros Organics |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthetic Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (1.11 g, 10 mmol) in absolute ethanol (50 mL).

-

Addition of Base: To this solution, add sodium ethoxide (0.68 g, 10 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes to liberate the free aminoguanidine base.

-

Addition of the Dicarbonyl Compound: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (2.08 g, 10 mmol) in absolute ethanol (20 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Workflow Diagram

The following Graphviz diagram outlines the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C=N bonds.

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Conclusion

This technical guide has outlined a plausible and scientifically sound mechanism for the formation of this compound. The proposed synthesis, involving the cyclocondensation of aminoguanidine with diethyl 2-chloro-3-oxosuccinate, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocol and characterization methods described herein offer a solid foundation for researchers and drug development professionals working in the field of heterocyclic chemistry. Further studies to definitively elucidate the reaction mechanism and optimize the synthetic conditions are encouraged.

References

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- Nikolaenkova, E. B., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(21), 5088.

- Holt, S. J., et al. (1956). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed), 4252-4255.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- Shavnya, A., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3767-3786.

-

PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

- Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-474.

- Nikitina, P. A., et al. (2019). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 55(2), 243-250.

- Hull, E. H., et al. (1992). The reaction of some dicarbonyl sugars with aminoguanidine.

- Kumar, V., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426.

- Tursun, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.

- Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(10), 1339-1345.

- Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 543-548.

- Gaponik, P. N., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573.

-

Synthesis with Florencio Zaragoza. (2023, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

- Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204-1209.

- Armarego, W. L. F. (1959). 2-amino-1 : 3 : 4-indotriazine. The reaction between isatin and aminoguanidine. Journal of the Chemical Society (Resumed), 2778-2785.

- Sener, A., & Kasim, S. (2001).

Sources

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-amino-1H-imidazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques for the structural elucidation and characterization of this heterocyclic compound. We will explore proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into experimental design, data interpretation, and the underlying chemical principles.

A Note on Data Unavailability: Direct experimental spectroscopic data for this compound (CAS 1179361-84-2) is not publicly available. Therefore, this guide will utilize data from closely related structural isomers and analogous compounds, including ethyl 2-amino-1H-imidazole-5-carboxylate and ethyl 4-amino-1H-imidazole-5-carboxylate, to predict and interpret the spectral characteristics of the title compound. This approach, grounded in established spectroscopic principles, provides a robust framework for understanding the molecule's structural features.

Molecular Structure and its Spectroscopic Implications

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The key structural features that will be interrogated by spectroscopic methods are:

-

The imidazole ring protons and carbons.

-

The N-amino group (-NH₂) protons and its influence on the electronic environment of the ring.

-

The ethyl carboxylate substituent (-COOCH₂CH₃), with its characteristic carbonyl group and ethyl chain.

The strategic placement of these functional groups gives rise to a unique electronic and magnetic environment for each atom, which can be precisely mapped using the techniques discussed below.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals for the imidazole ring protons, the amino protons, and the protons of the ethyl group.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | Singlet | 1H | H-2 (imidazole) | The proton at the 2-position is expected to be the most deshielded ring proton due to the electron-withdrawing effects of the adjacent nitrogen atoms. |

| ~7.0-7.3 | Singlet | 1H | H-4 (imidazole) | The proton at the 4-position is influenced by the adjacent amino group and the ester functionality. |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | Amino protons often appear as a broad signal and are exchangeable with D₂O. The chemical shift can vary depending on solvent and concentration. |

| ~4.2-4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom, causing a downfield shift, and are split into a quartet by the neighboring methyl protons (n+1 rule). |

| ~1.2-1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons are split into a triplet by the adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amino-containing compounds as it can slow down the exchange of the -NH₂ protons, resulting in a sharper signal.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include:

-

Pulse Angle: A 30-45° pulse is typically used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

-

Number of Scans: A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to remove any distortions.

-

Integrate the signals to determine the relative number of protons.

-

Reference the chemical shift scale to the TMS signal.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~140-145 | C-2 (imidazole) | This carbon is situated between two nitrogen atoms, leading to a significant downfield shift. |

| ~135-140 | C-5 (imidazole) | The carbon bearing the ester group is also significantly deshielded. |

| ~115-120 | C-4 (imidazole) | This carbon is adjacent to the amino group, which has a shielding effect compared to the other ring carbons. |

| ~60-65 | -OCH₂CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |

| ~14-16 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: The setup is analogous to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired.

-

Pulse Angle: A 90° pulse is often used to maximize signal intensity.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed.

-

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (amino group) |

| 3100-3200 | Medium | C-H stretching (aromatic imidazole) |

| 2850-3000 | Medium | C-H stretching (aliphatic ethyl group) |

| ~1700 | Strong | C=O stretching (ester carbonyl) |

| ~1600 | Medium | C=N stretching (imidazole ring) |

| ~1500 | Medium | C=C stretching (imidazole ring) |

| 1200-1300 | Strong | C-O stretching (ester) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum displays the absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 169.18 g/mol .

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A peak at m/z = 169 would correspond to the intact molecule.

-

Major Fragments:

-

m/z = 140: Loss of the ethyl group (-CH₂CH₃).

-

m/z = 124: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 96: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

-

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like the title compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

The mass spectrometer is set to positive ion mode to detect the protonated molecule [M+H]⁺.

-

The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized for the analyte.

-

-

Data Acquisition:

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides a comprehensive and unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By leveraging the principles of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The provided protocols and predicted data serve as a valuable resource for experimental design and data interpretation in the fields of chemical research and drug development. While direct experimental data for the title compound remains elusive in the public domain, the analytical strategies outlined here, based on sound scientific principles and data from close analogs, offer a robust pathway to its comprehensive characterization.

References

-

PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Discovery of Novel Imidazole Derivatives

Foreword: The Enduring Legacy and Future Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized in 1858, its true power was revealed by its presence in fundamental biological molecules like the amino acid histidine and purines, the building blocks of DNA.[3][4][5] This privileged structure is not merely a synthetic curiosity; it is a versatile pharmacophore that nature itself has selected for critical biological functions.[6][7] Its unique physicochemical properties—high polarity, amphoteric nature (acting as both an acid and a base), and the ability to engage in hydrogen bonding and coordination chemistry—allow it to interact with a vast array of biological targets.[4][8][9][10]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and chart a course from initial synthesis to the identification of promising therapeutic leads. We will delve into modern synthetic strategies, high-throughput screening campaigns, the nuanced logic of structure-activity relationship (SAR) studies, and the critical steps of mechanistic validation, with a particular focus on the development of novel anticancer agents.[8][11][12]

Chapter 1: Modern Synthetic Strategies for the Imidazole Core

The efficient construction of the imidazole ring is the foundational step in any discovery campaign. While classical methods like the Debus-Radziszewski and Wallach syntheses laid the groundwork, modern drug discovery demands greater efficiency, diversity, and regiocontrol.[9][13][14] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, functional group tolerance, and scalability.

Causality in Synthetic Route Selection:

The primary consideration is the desired substitution pattern on the imidazole core (positions 1, 2, 4, and 5).

-

For highly substituted imidazoles, particularly tri- and tetra-substituted variants, multicomponent reactions (MCRs) are often the most efficient choice. MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials, offering high atom economy and rapid access to chemical diversity.[15]

-

When specific regioselectivity is paramount, stepwise syntheses like the Van Leusen reaction provide greater control. This method, utilizing tosylmethylisocyanide (TosMIC), is a robust strategy for creating 1,4- and 1,5-disubstituted imidazoles from imines.[16][17]

-

For improving reaction kinetics and yields, especially in library synthesis, energy input methods are key. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, facilitating rapid library generation.[1][2][13][14]

The following diagram illustrates a typical decision-making workflow for selecting a synthetic strategy.

Caption: Decision workflow for selecting a modern imidazole synthesis strategy.

Protocol: Microwave-Assisted, Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Library

This protocol is designed for the rapid generation of a diverse library of imidazole derivatives, a crucial first step in a high-throughput screening campaign. The use of a heterogeneous catalyst simplifies purification.

Rationale: This method is chosen for its high efficiency and convergence. By combining four components in one step under microwave irradiation, it allows for the rapid creation of a large, structurally diverse library from commercially available building blocks.[18]

Methodology:

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzil (1,2-dicarbonyl compound, 1.0 mmol), a selected aromatic aldehyde (1.0 mmol), a primary amine or aniline (1.1 mmol), and ammonium acetate (2.0 mmol).

-

Catalyst Addition: Add a recoverable heterogeneous catalyst, such as Fe3O4@SiO2 nanocomposite (10 mol%). The use of a magnetic nanocatalyst is advantageous as it can be easily removed post-reaction with an external magnet.[18]

-

Solvent: Add ethanol (3 mL) as the solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: After cooling the reaction mixture to room temperature, add ethyl acetate (10 mL). Place a strong magnet on the side of the flask to immobilize the catalyst, and then decant the supernatant.

-

Work-up & Purification: Wash the solution with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tetrasubstituted imidazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C) and mass spectrometry.

Chapter 2: High-Throughput Screening for Bioactive Leads

Once a diverse library of imidazole derivatives has been synthesized, the next challenge is to rapidly identify compounds with the desired biological activity. High-Throughput Screening (HTS) is the indispensable tool for this task, allowing for the automated testing of thousands of compounds in a short period.[19]

The Self-Validating Assay: A Cornerstone of Trustworthy Screening

A robust HTS campaign is built upon a self-validating assay. This means the assay's performance is continuously monitored using internal controls to ensure reliability. The Z'-factor is a statistical measure of assay quality, calculated from the signals of positive and negative controls. An assay is considered suitable for HTS only if its Z'-factor is consistently greater than 0.5 , indicating a large and clear separation between the control signals, which minimizes the risk of false positives or negatives.[19]

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Protocol: Fluorescence-Based HTS Assay for Kinase Inhibitors

This protocol describes a typical in vitro biochemical assay to identify imidazole derivatives that inhibit a hypothetical "Kinase X."

Rationale: Kinases are a major class of drug targets, particularly in oncology.[8][20] Fluorescence-based assays are highly amenable to automation and provide a sensitive, quantitative readout of enzyme activity, making them ideal for HTS.[19]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for Kinase X activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Solution: Dilute recombinant Kinase X in assay buffer to a 2X working concentration.

-

Substrate/ATP Solution: Prepare a 2X working solution of the fluorescent peptide substrate and ATP in assay buffer.

-

Controls: Prepare a positive control (e.g., a known potent inhibitor like Staurosporine) and a negative control (DMSO vehicle).

-

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each imidazole derivative from the library stock plates into a low-volume 384-well assay plate. Dispense controls into designated wells.

-

Assay Execution (Automated):

-

Step 1: Add 5 µL of the 2X Kinase X enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Step 2: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

-

Step 3: Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Signal Detection:

-

Step 4: Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

Step 5: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

-

Calculate the Z'-factor for each plate to ensure data quality.

-

Chapter 3: The Logic of Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a "hit" from an HTS campaign is not the end, but the beginning. The initial hit may have modest potency or poor drug-like properties. The goal of lead optimization is to systematically modify the hit structure to improve its potency, selectivity, and pharmacokinetic profile. This is guided by Structure-Activity Relationship (SAR) studies.[1][2][21]

The Core Principles of SAR: